molecular formula C7H6N2O2 B7866271 1-(Prop-2-yn-1-yl)pyrimidine-2,4(1h,3h)-dione

1-(Prop-2-yn-1-yl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B7866271
M. Wt: 150.13 g/mol
InChI Key: SDVSAGDRFBEIDA-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetically modified pyrimidine-dione core, a structure of high interest in medicinal and organic chemistry. The compound features a prop-2-yn-1-yl (propargyl) group attached to the nitrogen of the pyrimidine-dione ring, a design that incorporates a reactive alkyne handle. This alkyne functionality is pivotal for further chemical transformations, notably via click chemistry, facilitating the creation of more complex molecular architectures or bioconjugates for probe development. Pyrimidine-2,4(1H,3H)-dione derivatives, the core scaffold of this compound, are widely researched for their diverse biological activities. Studies on closely related analogs have demonstrated that such compounds can exhibit significant effects on free radical oxidation processes. Specifically, research has shown that certain pyrimidine-dione derivatives can influence the generation of Reactive Oxygen Species (ROS) in biological systems like whole blood and bone marrow, as assessed through chemiluminescence methods . This suggests potential research value in investigating protective and adaptive cellular responses, positioning this compound as a candidate for studies in oxidative stress and related pharmacological pathways . The structural orientation of the prop-2-yn-1-yl substituent, which is often oriented out of the plane of the fused ring system, can influence solid-state properties and intermolecular interactions, such as C-H···O hydrogen bonding and π-π stacking, which may be relevant for materials science research . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h1,3,5H,4H2,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVSAGDRFBEIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Prop 2 Yn 1 Yl Pyrimidine 2,4 1h,3h Dione and Its Analogs

Regioselective N1-Propargylation Strategies of Uracil (B121893) Derivatives

Achieving regioselectivity in the alkylation of uracil is a significant challenge due to the presence of two reactive nitrogen atoms at the N1 and N3 positions. Consequently, various methods have been developed to selectively introduce the propargyl group at the N1 position.

Utilization of Bis(trimethylsilyl)acetamide (BSA) as a Base

A notable method for achieving selective N1-propargylation involves the use of bis(trimethylsilyl)acetamide (BSA) as a base. This approach allows for the silylation of the uracil, which in turn directs the propargylation to the N1 position. In a typical procedure, uracil is treated with BSA in acetonitrile, followed by the addition of propargyl bromide. This methodology has been shown to produce the desired N1-propargylated uracil as the sole product with a yield of 62%. The reaction is generally carried out at a moderate temperature of 45°C over a period of 72 hours.

Propargylation with Potassium Carbonate (K2CO3)

Potassium carbonate (K2CO3) serves as an effective and economical base for the N-alkylation of uracil derivatives. The regioselectivity of the alkylation can be controlled by the choice of solvent and reaction conditions. For instance, the alkylation of 6-chlorouracil with alkyl iodides in dimethyl sulfoxide (DMSO) using K2CO3 as the base has been shown to afford the N1-alkylated products in yields ranging from 60% to 70%. nih.gov This method's success in directing alkylation to the N1 position suggests its applicability for the N1-propargylation of uracil and its derivatives, offering a practical alternative to other bases.

Practical Synthesis Employing Boc Anhydride for Regioselectivity

A practical approach to ensure the regioselective synthesis of N1-propargyluracils involves the use of di-tert-butyl dicarbonate (Boc anhydride) as a protecting group. This strategy is particularly useful for substituted uracils, such as 5-fluorouracil (B62378). The process begins with the regioselective protection of the N1 position with a Boc group, which can be achieved by reacting the uracil with one equivalent of Boc anhydride in the presence of a base like triethylamine. This yields the N1-Boc-substituted intermediate. Subsequent alkylation with propargyl bromide, followed by the deprotection of the Boc group, would yield the desired N1-propargyluracil derivative. This method is advantageous due to its operational simplicity, good regioselectivity, and satisfactory yields.

Synthesis of N1,N3-Dipropargylated Pyrimidinedione Derivatives

In contrast to the selective N1-alkylation, the synthesis of N1,N3-dipropargylated pyrimidinedione derivatives can be achieved under conditions that favor exhaustive alkylation. By modifying the reaction stoichiometry and conditions, it is possible to introduce propargyl groups at both nitrogen atoms of the uracil ring. For example, the reaction of uracil with an excess of propargyl bromide in the presence of a suitable base can lead to the formation of the N1,N3-dipropargylated product with a high yield of 86%.

Synthesis of Substituted 1-(Prop-2-yn-1-yl)pyrimidine-2,4(1h,3h)-dione Analogs

The synthesis of substituted analogs of N1-propargyluracil allows for the exploration of a wider range of chemical space and the development of compounds with tailored properties. Halogenated derivatives are of particular interest in medicinal chemistry.

Halogenated Derivatives (e.g., 6-Chloro-3-methyl-1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione)

The synthesis of halogenated analogs such as 6-Chloro-3-methyl-1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione involves a multi-step process. The first step is the preparation of the substituted uracil precursor, 6-chloro-3-methyluracil. This can be accomplished through the cyclization of N-methylurea with dimethyl malonate in the presence of a base like sodium methoxide to form 1-methylbarbituric acid. google.com This intermediate is then chlorinated using a reagent such as phosphorus oxychloride to yield 6-chloro-3-methyluracil. google.comchemicalbook.com

With the 6-chloro-3-methyluracil in hand, the final step is the N1-propargylation. This can be achieved by reacting the substituted uracil with propargyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as DMF. This regioselective alkylation at the N1 position yields the target compound, 6-Chloro-3-methyl-1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione.

Hydroxyalkynyl Uracil Derivatives from N1-Propargyl Uracil

A key synthetic route to functionalized uracil derivatives involves the modification of the propargyl group on the N1 position. Specifically, hydroxyalkynyl uracil derivatives can be synthesized from N1-propargyl uracil. This method begins with the synthesis of the N1-propargyl uracil precursor by reacting uracil with propargyl bromide. nih.govtandfonline.com

The subsequent step involves the reaction of the N1-propargyl uracil with sodamide (NaNH₂) to form a sodium acetylide intermediate. This highly reactive intermediate is then treated with various aldehydes or ketones. The nucleophilic acetylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by an aqueous workup, to yield the corresponding hydroxyalkynyl uracil derivatives. nih.govtandfonline.com This reaction allows for the introduction of diverse substituents (R¹ and R²) at the carbon adjacent to the triple bond, depending on the choice of the aldehyde or ketone.

These synthesized hydroxyalkynyl uracil derivatives have been investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. nih.govtandfonline.com Molecular docking studies have shown that these molecules can effectively bind to the allosteric site of HIV-1 reverse transcriptase, with key interactions often involving amino acid residues such as Lys101, Lys103, Tyr181, and Tyr188. nih.govtandfonline.com

6-Amino-5-carboxamidouracils with N3-Propargyl Residues

The synthesis of 6-amino-5-carboxamidouracils serves as a crucial step in the preparation of various biologically active xanthine derivatives, which are known adenosine A₂A receptor antagonists. nih.govnih.gov The introduction of a propargyl group at the N3 position of the uracil ring is a key structural modification in the development of these compounds.

The general synthetic procedure involves the condensation of a 5,6-diaminouracil derivative with a suitable carboxylic acid. nih.gov To facilitate this amide bond formation, a coupling reagent is employed. A particularly efficient and non-hazardous coupling reagent is COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). nih.gov

In a typical procedure, the carboxylic acid and COMU are dissolved in a solvent like dimethylformamide (DMF). A separate solution of the N3-propargyl-5,6-diaminouracil and a base, such as N,N-diisopropylethylamine (DIPEA), in DMF is then added. nih.gov The reaction proceeds rapidly at room temperature, often leading to the precipitation of the pure product within 5 to 10 minutes after the addition of water. nih.gov This method has been successfully used to synthesize various derivatives, including those with a propargyl group at the N3 position. nih.gov

CompoundYield (%)
8a HH(E)-2-phenylethenyl82
12 Hpropargyl(E)-2-phenylethenyl85
13 methylmethyl(E)-2-phenylethenyl80
14 HH2-thienyl88
15 HH2-furyl86
Data sourced from structural studies on carboxamides of 5,6-diaminouracils. nih.gov

One-Pot Synthetic Strategies for Pyrimidinedione Derivatives

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net Several one-pot methodologies have been developed for the synthesis of pyrimidinedione derivatives.

A prominent example is the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea to form dihydropyrimidinones. researchgate.netwisdomlib.org This reaction can be catalyzed by various agents to improve yields and reaction times. These dihydropyrimidinones can then be further modified to create a range of pyrimidinedione analogs.

Modern variations of one-pot syntheses often employ catalysts and unconventional energy sources to enhance efficiency. For instance, polyethylene glycol (PEG-400) has been used as a recyclable solvent and catalyst for the synthesis of pyrimidinone derivatives. wisdomlib.org The use of microwave or ultrasonic irradiation in place of conventional heating can dramatically reduce reaction times from hours to minutes and increase product yields. wisdomlib.org These methods are highly efficient for producing a library of substituted pyrimidinedione derivatives by varying the initial aldehyde, β-dicarbonyl compound, and urea/thiourea component. wisdomlib.orgjuniperpublishers.com

Green Chemistry Principles in Propargylated Pyrimidinedione Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like propargylated pyrimidinediones.

Key green chemistry approaches applicable to this synthesis include:

Use of Green Solvents: Replacing hazardous and volatile organic solvents with more environmentally benign alternatives is a core principle. Water, polyethylene glycol (PEG), and ionic liquids are examples of greener solvents that have been successfully used in pyrimidine (B1678525) synthesis. rasayanjournal.co.incu.edu.eg

Catalysis: The use of efficient and recyclable catalysts can reduce energy consumption and waste. Green catalysts can be ecofriendly and reusable, minimizing waste production. cu.edu.eg

Alternative Energy Sources: Microwave irradiation and ultrasonic waves are energy-efficient alternatives to conventional heating. rasayanjournal.co.inbme.hu These techniques often lead to significantly shorter reaction times, higher yields, and cleaner reactions, which reduces the need for extensive purification. wisdomlib.org

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Biginelli reaction, are inherently green as they improve atom economy, reduce the number of synthetic steps, and decrease waste generation from intermediate isolation and purification. researchgate.netrasayanjournal.co.in

For example, a one-pot synthesis of uracil derivatives has been developed using potassium carbonate in DMF, which avoids more hazardous reagents like sodium hydride. actascientific.com Similarly, the use of ultrasonic irradiation in aqueous ethanol with a KHSO₄ catalyst has been reported for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, highlighting a green approach that provides good yields. bme.hu These strategies can be adapted for the synthesis of propargylated pyrimidinediones to create more sustainable and efficient manufacturing processes.

Reactivity and Derivatization Strategies of 1 Prop 2 Yn 1 Yl Pyrimidine 2,4 1h,3h Dione

Click Chemistry Applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of the terminal alkyne in 1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, mild reaction conditions, and exceptional specificity. wikipedia.orgmdpi.com The CuAAC reaction unites the propargyl group of the uracil (B121893) derivative with an organic azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This triazole ring acts as a robust and metabolically stable linker, connecting the uracil moiety to other functional molecules. nih.govmdpi.com

Formation of Triazole Hybrids with Azide Moieties (e.g., Coumarin-Triazole-Uracil Conjugates)

A key strategy in drug discovery involves creating hybrid molecules that combine the pharmacophores of different bioactive compounds. The CuAAC reaction is an ideal tool for this purpose. For instance, the propargyl group on the uracil scaffold can be "clicked" with an azide-functionalized coumarin (B35378). Coumarins are a class of compounds known for a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govmdpi.com The resulting Coumarin-Triazole-Uracil conjugate links the pyrimidine-2,4-dione core to the coumarin moiety via a stable triazole bridge. mdpi.com This molecular hybridization aims to produce novel compounds with potentially synergistic or enhanced therapeutic effects. mdpi.com The 1,2,3-triazole ring is not merely a passive linker; its high dipole moment and ability to form hydrogen bonds can allow it to interact with biological targets, mimicking the function of an amide bond while being resistant to hydrolysis. nih.govmdpi.com

The general scheme for this synthesis involves reacting this compound with an azide-containing molecule in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. wikipedia.org

Table 1: Examples of Moieties for Triazole Hybridization

Uracil Derivative Azide Partner Moiety Resulting Hybrid Conjugate Class Potential Application
This compound Coumarin Azide Coumarin-Triazole-Uracil Anticancer, Anti-inflammatory mdpi.comnih.gov
This compound Glycosyl Azide Nucleoside-Triazole-Glycoside Analog Antiviral, Anticancer nih.gov
This compound Peptide Azide Peptide-Triazole-Uracil Peptidomimetic Research nih.gov

Functionalization with Other Azide Dipoles

The utility of the CuAAC reaction extends beyond linking to coumarins. The alkyne functionality of this compound allows for its conjugation with a vast library of molecules that can be converted into azide dipoles. myskinrecipes.com The reaction is remarkably tolerant of a wide range of functional groups, proceeding efficiently with primary, secondary, and tertiary azides, as well as those that are aliphatic, aromatic, or heteroaromatic. nih.gov This versatility enables the rapid generation of diverse compound libraries for drug discovery and chemical biology. For example, the uracil derivative can be conjugated to peptides, fluorescent dyes, or other heterocyclic systems to create sophisticated molecular probes or multi-target drug candidates. mdpi.comrsc.org

Palladium-Mediated Transformations

Palladium catalysts facilitate a range of powerful transformations on the propargyl group, offering alternative strategies for derivatization and activation that are distinct from click chemistry.

Bioorthogonal Dealkylation for Prodrug Activation Research

A significant area of research is the development of prodrugs, which are inactive drug precursors that are converted into their active form at a specific site in the body, thereby reducing off-target toxicity. mdpi.comrsc.org The N-propargyl group on the uracil core can function as a "protecting" or "caging" group, rendering a potentially cytotoxic uracil analog inactive. The removal, or dealkylation, of this group is required for activation.

Palladium-catalyzed cleavage of N-propargyl groups represents a bioorthogonal activation strategy. nih.govresearchgate.net Bioorthogonal reactions are those that can occur within a living system without interfering with native biological processes. Since palladium is not naturally present in biological systems, its catalytic activity can be precisely controlled. In this approach, a non-toxic palladium complex is administered, which then selectively catalyzes the cleavage of the propargyl group from the uracil nitrogen, releasing the active drug at the target site. researchgate.netscispace.com This strategy offers a high degree of control over drug activation, a critical feature for targeted therapies, particularly in oncology. pitt.edu

Studies on Oxidative Cleavage of Propargyl Ethers by Palladium Species

The mechanism of palladium-mediated depropargylation has been a subject of detailed study. While the title compound features an N-propargyl bond (an N-alkyne bond), the principles are similar to the well-studied cleavage of O-propargyl bonds (propargyl ethers). researchgate.net Research indicates that the process can proceed under mild, copper-free conditions in aqueous media, which is crucial for biological applications. nih.govresearchgate.net

A proposed mechanism involves the formation of an allenylpalladium intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by water, leading to the cleavage of the propargyl group and regeneration of the free amine (or hydroxyl in the case of ethers) on the parent molecule. researchgate.net The ability to selectively remove the propargyl group without affecting other functional groups is a key advantage of this methodology. researchgate.netscispace.com

Table 2: General Conditions for Palladium-Catalyzed Depropargylation

Catalyst Base Solvent System Temperature Application
Bis(triphenylphosphine)palladium(II) chloride Triethylamine DMF / Water 80 °C Deprotection of aryl amines/ethers scispace.com
Palladium on Carbon (Pd/C) N/A Methanol Room Temp. General deprotection

Radical Chemistry Involving Propargyl Moieties

The propargyl group (–CH2–C≡CH) also exhibits unique reactivity in radical chemistry. The methylene (B1212753) (–CH2–) hydrogens are susceptible to abstraction, leading to the formation of a propargyl radical (•CH2C≡CH). This radical is notably stable due to resonance delocalization of the unpaired electron across the three-carbon system. nist.gov

This inherent stability influences the reaction pathways available to this compound under radical-generating conditions. The formation of a propargyl radical on the uracil derivative can initiate a variety of subsequent reactions. For example, radical-radical reactions are fundamental pathways for molecular weight growth in combustion chemistry and are being explored in synthetic chemistry. nih.gov The reaction of a propargyl radical with other radical species, such as a phenyl radical, can lead to the formation of new, larger ring systems, including polycyclic aromatic hydrocarbons like indene. nih.gov While not a common derivatization strategy in pharmaceutical synthesis, understanding the radical chemistry of the propargyl moiety is crucial for assessing the stability and potential degradation pathways of the compound in various chemical and biological environments.

Cyclization Reactions of Propargyl Pyrimidinediones

The presence of both a pyrimidine (B1678525) ring and a propargyl group in this compound provides the ideal framework for intramolecular cyclization reactions. These reactions are powerful tools for the construction of fused heterocyclic systems, which are prevalent in biologically active molecules.

The intramolecular cyclization of heteroatom-containing acetylenic compounds is a common strategy for the synthesis of various heterocyclic rings. In the case of this compound, the nitrogen atom at the 3-position of the pyrimidine ring can act as an internal nucleophile, attacking the alkyne of the propargyl group. This process, often promoted by a base or a transition metal catalyst, can lead to the formation of a new five- or six-membered ring fused to the pyrimidine core. The regioselectivity of the cyclization (i.e., exo-dig vs. endo-dig) would be dependent on the reaction conditions and the nature of the catalyst employed.

The synthesis of fused pyrimidinediones, such as pyrido[2,3-d]pyrimidine-diones, represents a significant application of the cyclization strategies involving propargyl pyrimidinediones. nih.govnbinno.comrsc.org These fused systems are of considerable interest due to their diverse pharmacological activities. rsc.org While the direct conversion of this compound to a pyrido[2,3-d]pyrimidine-dione would require additional steps to introduce the necessary components of the pyridine (B92270) ring, the propargyl group serves as a versatile handle for introducing the required functionality. For instance, the alkyne could undergo a cycloaddition reaction with a suitable dienophile, or it could be functionalized to introduce a group that can then participate in a subsequent cyclization to form the fused pyridine ring.

Table 2: Synthetic Approaches to Fused Pyrimidinediones

Starting Material Reagents and Conditions Fused Ring System Reference
6-Amino-1,3-disubstituted uracils Vilsmeier reagent, followed by cyclization Pyrido[2,3-d]pyrimidine-2,4-dione nih.gov
Barbituric acid, malononitrile, aromatic aldehydes SBA-Pr-SO3H, heat Pyrano[2,3-d]pyrimidine-dione nih.gov

Sonogashira Coupling Reactions in Pyrimidine Derivatization

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govnih.govresearchgate.net This reaction, typically catalyzed by a palladium complex in the presence of a copper co-catalyst and a base, is highly valuable for the derivatization of heterocyclic compounds, including pyrimidines.

In the context of this compound, the terminal alkyne of the propargyl group is the reactive site for Sonogashira coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the terminus of the propargyl chain. The reaction is generally high-yielding and tolerant of a broad range of functional groups, making it a robust method for creating a library of diverse pyrimidine derivatives. The resulting alkynyl pyrimidines can serve as key intermediates for further transformations, including the synthesis of more complex heterocyclic systems. nih.gov

Table 3: Key Components of the Sonogashira Coupling Reaction

Component Role Common Examples
Palladium Catalyst Facilitates the cross-coupling Pd(PPh3)4, PdCl2(PPh3)2
Copper Co-catalyst Activates the alkyne CuI
Base Neutralizes the hydrogen halide byproduct Triethylamine, Diisopropylamine

Computational and Theoretical Studies on 1 Prop 2 Yn 1 Yl Pyrimidine 2,4 1h,3h Dione and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule ligands to the active sites of proteins.

Molecular docking studies have been instrumental in evaluating the potential of pyrimidine-2,4(1H,3H)-dione derivatives against a range of biological targets.

Nicotiana tabacum Protoporphyrinogen (B1215707) Oxidase (PPO): A derivative featuring the core structure, 1-methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govoxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, has been identified as a highly potent inhibitor of Nicotiana tabacum PPO (NtPPO). nih.gov This compound demonstrated a Kᵢ value of 2.5 nM, indicating strong binding affinity. nih.gov This potency was significantly higher than related compounds and established herbicides like trifludimoxazin and flumioxazin (B1672886). nih.gov

VEGFR-2: The pyrimidine-dione scaffold is a key feature in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors for anticancer applications. nih.gov Molecular docking studies on various derivatives have been performed to rationalize their activity. nih.govnih.gov For instance, certain 3,4-dihydropyrimidin-2(1H)-one derivatives have shown potent enzymatic inhibition of VEGFR-2 with IC₅₀ values as low as 14.00 nM. nih.gov Docking simulations support these findings by showing favorable binding interactions within the VEGFR-2 active site. nih.gov

HIV-1 Reverse Transcriptase: The pyrimidine-2,4-dione nucleus is a versatile core in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapies. researchgate.net This class of drugs binds to a hydrophobic pocket near the active site of HIV-1 RT, causing conformational changes that inhibit its function. researchgate.net In silico design and molecular docking simulations are frequently used to predict the inhibitory activity of new pyrimidine-2,4-dione derivatives against the RT enzyme, including its ribonuclease H (RNase H) domain. nih.gov

Topoisomerase IIB: In the reviewed scientific literature, specific molecular docking studies focusing on 1-(Prop-2-yn-1-yl)pyrimidine-2,4(1h,3h)-dione or its close derivatives against Topoisomerase IIB were not identified. Studies on other heterocyclic scaffolds have shown inhibition of this enzyme, suggesting a potential area for future investigation. mdpi.com

Compound DerivativeTarget ProteinBinding Affinity (Kᵢ or IC₅₀)
1-methyl-3-(...4-(prop-2-yn-1-yl)...)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneNicotiana tabacum PPO2.5 nM (Kᵢ) nih.gov
3,4-dihydropyrimidin-2(1H)-one derivative 8bVEGFR-214.00 nM (IC₅₀) nih.gov
3,4-dihydropyrimidin-2(1H)-one derivative 10VEGFR-221.62 nM (IC₅₀) nih.gov

The stability of a ligand within a protein's binding pocket is governed by non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions like pi-pi stacking.

Pi-Pi Stacking: In the complex between the potent thieno[2,3-d]pyrimidine-2,4-dione derivative and NtPPO, molecular simulations revealed a significant interaction. The thieno[2,3-d]pyrimidine-2,4-dione moiety of the inhibitor was found to form a favorable π-π stacking interaction with the phenylalanine residue at position 392 (Phe392) of the enzyme. nih.gov This type of interaction, where the aromatic rings of the ligand and the amino acid overlap, contributes significantly to the binding affinity.

Hydrogen Bonding: The interplay between hydrogen bonding and π-π stacking is crucial for the structure and dynamics of biological macromolecules. nih.gov In docking studies of various inhibitors with pyrimidine-dione cores, hydrogen bonds are consistently observed as key anchoring interactions. For example, in the active site of VEGFR-2, derivatives often form hydrogen bonds with key residues such as Cys919 and Asp1046. Similarly, interactions with key amino acids in the HIV-1 RT non-nucleoside binding pocket, such as Lys101, Tyr181, and Tyr188, are critical for the inhibitory activity of this class of compounds.

Target ProteinKey Interacting ResiduesInteraction Type
Nicotiana tabacum PPOPhe392Pi-Pi Stacking nih.gov
VEGFR-2Cys919, Asp1046Hydrogen Bonding
HIV-1 Reverse TranscriptaseLys101, Tyr181, Tyr188Hydrogen Bonding / Hydrophobic

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. They provide detailed information on the conformational changes and stability of protein-ligand complexes. dntb.gov.ua

MD simulations are essential for validating the results of molecular docking. While docking provides a static snapshot of the binding pose, MD simulations reveal the dynamic behavior of the complex in a simulated physiological environment. nih.govnih.gov These simulations can be run for extended periods, such as 200 nanoseconds, to assess the stability of the ligand's position in the binding pocket. meddiscoveries.org Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms are calculated to confirm that the complex remains stable and the ligand does not dissociate. researchgate.net Such studies have been performed on various VEGFR-2 inhibitors to confirm the stability of their binding modes predicted by docking. meddiscoveries.org

DNA intercalators are molecules that can insert themselves between the stacked base pairs of DNA. This action can disrupt DNA replication and transcription, forming the basis of some anticancer and antibiotic drugs. While the pyrimidine (B1678525) ring is a fundamental component of DNA nucleobases, specific MD simulations detailing the mechanism of DNA intercalation by this compound were not found in the reviewed scientific literature.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules.

For pyrimidine-2,4-dione derivatives, quantum chemical methods like Density Functional Theory (DFT) have been utilized to build Quantitative Structure-Activity Relationship (QSAR) models. In one such study targeting HIV RT, a (DFT/Beck3LYP/6 − 31G(d,p)) approach was used to calculate various molecular descriptors for a series of thirty-nine derivatives. These descriptors, which quantify the electronic and physicochemical properties of the molecules, included the lowest unoccupied molecular orbital (LUMO) energy and molecular density. By correlating these calculated properties with experimentally determined inhibitory activity (pIC₅₀), a predictive QSAR model was constructed. Such models are valuable for understanding the structural requirements for high potency and for designing new, more effective inhibitors in silico.

Density Functional Theory (DFT) for Molecular Geometry, Vibrational Spectra, and Electronic Properties (HOMO-LUMO, NBO, MEP, Fukui Functions)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For derivatives of pyrimidine-2,4(1H,3H)-dione, DFT calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), provide detailed insights into various molecular characteristics. mjcce.org.mksemanticscholar.org

Molecular Geometry and Vibrational Spectra: DFT is employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. semanticscholar.org These calculations help in understanding the three-dimensional structure of the molecule. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes. mjcce.org.mkmdpi.comresearchgate.net

Electronic Properties:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.orgmdpi.com This analysis helps characterize the molecule's potential for intramolecular charge transfer.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). mjcce.org.mksemanticscholar.org This mapping is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.

Fukui Functions: These descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mjcce.org.mksemanticscholar.org By analyzing the electron density changes, Fukui functions pinpoint specific atoms that are most likely to participate in chemical reactions, thus explaining the molecule's chemical selectivity. mjcce.org.mk

Table 1: Key Electronic Properties Calculated via DFT for Related Pyrimidine Derivatives.
PropertyDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; related to ionization potential.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOMeasures chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. semanticscholar.org
Chemical Hardness (η)Resistance to change in electron distributionMolecules with a large HOMO-LUMO gap are considered 'hard'. semanticscholar.org
Chemical Softness (σ)Reciprocal of hardness'Soft' molecules are more reactive. nih.gov

Prediction of Pharmacokinetic Descriptors (e.g., TOPKAT protocol, Blood-Brain Barrier Permeability)

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. nih.gov Computational models are increasingly used in the early stages of drug discovery to predict these pharmacokinetic profiles from a molecule's structure, reducing the need for extensive animal testing. nih.govarxiv.org

For pyrimidine-dione derivatives, in silico tools like SwissADME and ADMET programs can predict a range of properties. scielo.org.mx These predictions include gastrointestinal (GI) absorption, bioavailability, and adherence to established criteria for drug-likeness, such as Lipinski's Rule of Five. nih.gov For instance, high GI absorption and good oral bioavailability are often predicted for similar heterocyclic scaffolds. mdpi.combioflux.com.ro

A critical pharmacokinetic parameter is the ability to cross the Blood-Brain Barrier (BBB). This is desirable for drugs targeting the central nervous system (CNS) but undesirable for peripherally acting drugs where CNS penetration could cause side effects. nih.gov The prediction of BBB permeability can be achieved using QSAR models that incorporate descriptors like lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. nih.govmdpi.com Studies on related pyrimidine nucleobases have shown that they are subject to rapid efflux transport out of the brain, a key factor in brain homeostasis. nih.gov Computational models can predict whether a compound is likely to be a substrate for efflux transporters, providing crucial early-stage information for drug design. mdpi.com

Table 2: Predicted ADME Properties for a Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative.
ParameterPredicted Value/ClassificationReference
Gastrointestinal (GI) absorptionHigh mdpi.com
BBB permeantNo mdpi.com
Lipinski's Rule of Five Violations0 nih.gov
Bioavailability Score0.55 mdpi.com

Chemical Selectivity and Reactivity Site Prediction

As indicated by DFT calculations, Fukui functions and MEP maps are primary tools for predicting chemical selectivity and identifying reactive sites. mjcce.org.mksemanticscholar.org For a molecule like this compound, these methods can determine which atoms are most susceptible to attack. The electron density-based local reactivity descriptors derived from these calculations guide synthetic chemists in predicting reaction outcomes. mjcce.org.mk For example, in studies of perfluorinated pyrimidines, theoretical models have successfully explained the regioselective substitution patterns observed experimentally when reacting with various nucleophiles. mdpi.com The nitrogen and oxygen atoms in the pyrimidine-dione ring, with their high electron density, are likely nucleophilic centers, while the electrophilic sites can be predicted by identifying electron-poor regions on the MEP map.

Structure-Activity Relationship (SAR) and Structure-Guided Optimization Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. nih.gov For the pyrimidine-2,4-dione scaffold, extensive SAR studies have been conducted to develop potent antagonists for various receptors or inhibitors of enzymes. nih.gov

Systematic modifications of the core structure and its substituents can lead to significant changes in biological potency. For example, in the development of P2X7 receptor antagonists, converting a flexible lead compound into a more conformationally constrained pyrimidine-2,4-dione derivative served as a successful optimization strategy. nih.gov Further modifications revealed that bulky or di-halogenated benzoyl substituents were more favorable for activity than a simple phenyl group. nih.gov Similarly, SAR studies on pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives identified specific substituents at the N1 and/or N3 positions that increased inhibitory activity against enzymes like Mtb ThyX. nih.gov These studies highlight the importance of substituent size, polarity, and electronic properties in determining the biological effect of uracil (B121893) derivatives. rsc.orgresearchgate.netmdpi.com

Chemical Similarity Ensemble Algorithm (SEA) for Novel Target Identification

The principle that similar molecules often have similar biological properties is the foundation of computational target prediction. researchgate.net The Chemical Similarity Ensemble Approach (SEA) is a powerful algorithm that relates proteins to one another based on the chemical similarity of their ligands. nih.gov It compares a set of ligands for a known target with a new compound to predict potential biological targets for that compound.

The method calculates a "raw score" based on the sum of Tanimoto coefficients (a measure of chemical similarity using 2D fingerprints) between the new compound and a set of known ligands for a particular target. researchgate.netnih.gov This score is then converted to a statistical expectation value (E-value) to assess the significance of the similarity. researchgate.net SEA has been successfully used in many drug-related studies for target prediction and understanding off-target effects. nih.govmdpi.com For a compound like this compound, SEA could be used to compare its structure against large databases of bioactive compounds to generate hypotheses about its potential protein targets, thereby guiding experimental screening efforts. The effectiveness of SEA can be enhanced by combining models based on different types of molecular fingerprints (e.g., topological, atom pair, pharmacophore). nih.govresearchgate.net

Monte Carlo Simulation Techniques in Related Chemical Systems

Monte Carlo (MC) simulations are computational methods that use random sampling to obtain numerical results, making them particularly useful for studying complex systems with many degrees of freedom. scienceopen.com In chemistry, MC simulations are employed to sample the conformational space of molecules, calculate thermodynamic properties, and simulate chemical reactions. scienceopen.comyoutube.com

Academic Research in Biological Applications of 1 Prop 2 Yn 1 Yl Pyrimidine 2,4 1h,3h Dione and Its Analogues

Anticancer Research Perspectives at the Molecular and Cellular Level

The quest for more effective and selective anticancer agents has led researchers to explore a multitude of synthetic strategies, with a significant focus on modifying the uracil (B121893) core. The introduction of a propargyl group at the N1 position of the uracil ring provides a key synthon for creating diverse libraries of compounds with potential antineoplastic properties.

Design of Coumarin-Nucleobase Hybrids with Potential Biological Activity

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery. chemrxiv.org Researchers have explored the synthesis of coumarin-nucleobase hybrids, linking these two biologically active moieties to create novel compounds with enhanced anticancer potential. nih.govjapsonline.com

A common synthetic route involves the Cu(I)-catalyzed [3+2]-cycloaddition reaction, a cornerstone of "click chemistry," to connect propargylated nucleobases with azidomethylcoumarins. nih.govresearchgate.netnih.gov This method has been successfully used to create a series of uracil-coumarin hybrids linked by a 1,2,3-triazole ring. nih.govmdpi.comresearchgate.net

In one study, a series of uracil-coumarin hybrids were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including Colo-205 (colon), MCF-7 (breast), A-549 (lung), PA-1 (ovarian), PC-3 (prostate), and Hela (cervical). epa.gov The results indicated that these hybrid molecules could selectively inhibit the proliferation of MCF-7 cancer cells. epa.gov Specifically, a compound with a fluorine substituent and a two-carbon chain linker between the triazole and coumarin (B35378) moieties was found to be the most potent, with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 1.55 µM. epa.gov Further investigation revealed that this compound arrested the cell cycle at the G2/M phase. epa.gov

Another study reported the synthesis of a hybrid molecule by reacting 1,3-di(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione with two equivalents of a 4-(azidomethyl)-coumarin derived from phloroglucinol. mdpi.com This compound exhibited the highest cytotoxicity against HCT116 (colon carcinoma) cells, with an IC50 of 24.19 ± 1.39 μM, and showed a good selectivity index when compared to non-tumor cells. chemrxiv.orgmdpi.com Molecular docking studies suggested a high affinity of these hybrid compounds for DNA and Topoisomerase-1, supporting their potential antitumor activity. chemrxiv.orgchemrxiv.org

CompoundCancer Cell LineBioactivity (IC50/GI50)Mechanism of Action
Uracil-Coumarin Hybrid (A-2)MCF-7 (Breast)1.55 µM (GI50)Cell cycle arrest at G2/M phase
1,3-bis-(coumaronyl-triazolyl)uracil (9a)HCT116 (Colon)24.19 ± 1.39 μM (IC50)High affinity for DNA and Topoisomerase-1

Investigation of Pyrimidine (B1678525) Schiff Bases for Antiproliferative Mechanisms

Schiff bases derived from pyrimidine cores represent another important class of compounds with significant antiproliferative activity. scilit.comtandfonline.com These compounds are typically synthesized through the condensation of an amino-substituted pyrimidine with various aromatic aldehydes. nih.govresearchgate.net

In a recent study, a novel series of pyrimidine Schiff bases were synthesized and evaluated for their anti-proliferative effects against MCF-7 (breast), HepG-2 (liver), and A549 (lung) cancer cell lines. nih.govnih.gov One compound demonstrated effective activity, with IC50 values of 3.14 ± 0.04 µM, 1.07 ± 0.03 µM, and 1.53 ± 0.01 µM against MCF-7, HepG-2, and A549 cells, respectively. nih.govnih.gov The study also explored the use of selenium nanoparticles to enhance the efficacy of these Schiff bases, showing a significant increase in inhibitory effects. nih.govnih.gov

The mechanism of action for these pyrimidine Schiff bases has been investigated, with some compounds identified as dual inhibitors of cyclin-dependent kinase 1 (CDK1) and tubulin polymerase. nih.govnih.gov One of the selenium nanoformulations exhibited strong inhibition of both CDK1 (IC50 0.47 ± 0.3 µM) and tubulin polymerase (IC50 0.61 ± 0.04 µM). nih.govnih.gov These compounds were also found to arrest the cell cycle at the G0/G1 phase and induce apoptosis. nih.govnih.gov Molecular docking studies have further supported the ability of these molecules to bind to the active sites of CDK1 and tubulin polymerase. nih.govnih.gov

Compound TypeTarget Cell LinesKey Findings
Pyrimidine Schiff BasesMCF-7, HepG-2, A549Effective anti-proliferative activity. nih.govnih.gov
Selenium Nanoparticle FormulationsMCF-7, HepG-2, A549Significantly enhanced inhibitory effects. nih.govnih.gov
Mechanism of Action-Dual inhibition of CDK1 and tubulin polymerase, cell cycle arrest at G0/G1, induction of apoptosis. nih.govnih.gov

Development of Hybridized Ligands as Topoisomerase IIB Inhibitors

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. acs.org The development of ligands that can inhibit these enzymes, particularly topoisomerase II, is an active area of research. mdpi.com Uracil and its derivatives have been utilized as scaffolds for the design of novel topoisomerase inhibitors. nih.govnih.gov

One approach involves the creation of hybrid molecules that combine the uracil scaffold with other pharmacophores known to interact with topoisomerases. For instance, a series of uracil/thiouracil-based quinoline (B57606) scaffolds were designed and synthesized. nih.gov These compounds were evaluated for their ability to inhibit topoisomerases I and II. One particular compound emerged as the most active, displaying 84.4% inhibition of topoisomerase I and 92% inhibition of topoisomerase II at a concentration of 100 µM. nih.gov This compound was also found to arrest the cell cycle at the S phase and increase apoptosis in A549 lung cancer cells. nih.gov

Another study focused on the design of uracil-linked Schiff bases as dual inhibitors of histone deacetylase type II (HDAC II) and topoisomerase type I (Topo I). tandfonline.com Several of these compounds exhibited significant cytotoxic activity, with a bromophenyl derivative showing the best selectivity, with IC50 values against HDAC II and Topo I of 1.12 µM and 13.44 µM, respectively. tandfonline.com

Compound ClassTarget EnzymesNotable Activity
Uracil/Thiouracil-based Quinoline ScaffoldsTopoisomerase I & IIUp to 92% inhibition of Topoisomerase II at 100 µM. nih.gov
Uracil-linked Schiff BasesHDAC II & Topoisomerase IIC50 of 1.12 µM against HDAC II and 13.44 µM against Topo I for the lead compound. tandfonline.com

Uracil Derivatives as Probes for Antitumor Development (e.g., 5-Fluorouracil (B62378) Prodrug Research)

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, but its clinical utility is often limited by its toxicity and lack of selectivity. nih.govjapsonline.comnih.gov To address these limitations, researchers have focused on developing prodrugs of 5-FU. nih.govnih.govnih.govresearchgate.net Prodrugs are inactive or less active molecules that are converted to the active drug in the body, potentially offering improved therapeutic profiles. nih.govnih.gov

The uracil scaffold is central to this research, with various derivatives being explored as potential prodrugs. researchgate.net The goal is to design molecules that can selectively deliver 5-FU to cancer cells, thereby increasing its efficacy while reducing systemic toxicity. researchgate.net Several oral fluoropyrimidine prodrugs, such as capecitabine, tegafur-uracil, and S-1, have been developed and are used in clinical practice. nih.govnih.gov These agents are converted to 5-FU in vivo, providing prolonged exposure to the active drug. nih.gov

The synthesis of new 5-FU derivatives is an ongoing area of investigation. researchgate.net For example, a study focused on synthesizing 5-FU derivatives designed to be hydrolyzed to the parent drug under the slightly acidic conditions often found in tumor tissues. researchgate.net The propargyl group in compounds like 1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3h)-dione can be utilized to attach targeting moieties or groups that influence the release of 5-FU.

Antiviral Research, with a Focus on HIV-1 Reverse Transcriptase Inhibition

The uracil scaffold has also been extensively explored in the development of antiviral agents, particularly for the treatment of HIV-1 infection. The enzyme reverse transcriptase (RT) is a key target for anti-HIV drugs. nih.gov

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Derived from Uracil Scaffolds

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on HIV-1 RT, inhibiting its function. iapac.orgnih.govyoutube.com This binding event prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle. iapac.orgyoutube.com

The pyrimidine-2,4-dione (uracil) nucleus has proven to be a versatile core for the development of novel NNRTIs. nih.govresearchgate.net A variety of uracil derivatives have been synthesized and shown to possess potent anti-HIV activity. researchgate.net For instance, a series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus were synthesized and tested as potential anti-HIV agents. nih.gov Several of these compounds demonstrated HIV reverse transcriptase inhibitor activity in the nanomolar range and inhibited HIV-1 infection in the low micromolar range without significant cytotoxicity. nih.gov

In another study, new uracil non-nucleoside derivatives were synthesized, with some compounds showing good activity against wild-type HIV-1. researchgate.net Two compounds, in particular, exhibited inhibitory potency comparable to the established NNRTI emivirine (B1671222) and showed slightly better activity against NNRTI-resistant mutants. researchgate.net These findings underscore the potential of the uracil scaffold in the design of next-generation NNRTIs to combat HIV infection and the emergence of drug resistance. mdpi.com

Compound SeriesTargetBiological Activity
Pyrimidine-2,4-diones linked to an isoxazolidine nucleusHIV Reverse TranscriptaseInhibitor activity in the nanomolar range. nih.gov
Uracil non-nucleoside derivativesWild-type and NNRTI-resistant HIV-1Inhibitory potency comparable to emivirine. researchgate.net

Inhibition Studies in HIV p24 Assays

The Human Immunodeficiency Virus (HIV) p24 antigen is a core structural protein of the viral capsid. quanterix.com Its detection in the bloodstream is a key indicator of an active HIV infection, often appearing before the host develops antibodies to the virus. quanterix.comwho.int Consequently, immunoassays designed to detect the p24 antigen are crucial tools for the early diagnosis of HIV and for screening antiviral compounds. nih.govnih.gov These assays, typically in an enzyme-linked immunosorbent assay (ELISA) format, quantify the amount of p24 protein in a sample, which correlates with the viral load. ablinc.com

In the context of drug discovery, the p24 assay serves as a vital method to evaluate the efficacy of potential antiviral agents. A reduction in the concentration of p24 antigen in cell cultures treated with a test compound indicates successful inhibition of viral replication. While direct studies on this compound using HIV p24 assays are not detailed in the available literature, research on analogous uracil derivatives has demonstrated significant anti-HIV activity. For instance, a series of 1,6-bis[(benzyloxy)methyl]uracil derivatives were found to inhibit HIV-1 reverse transcriptase and showed anti-HIV-1 activity in MT-4 cell cultures. nih.gov The evaluation of such compounds would typically involve p24 antigen capture assays to quantify the reduction in viral production. ablinc.com

The sensitivity of these assays has been enhanced through techniques like immune complex dissociation and the use of time-resolved fluorescence with europium nanoparticles, allowing for detection at the picogram per milliliter level. nih.govnih.gov This high sensitivity is critical for accurately assessing the potency of novel uracil-based inhibitors and their analogues in suppressing HIV-1 replication. nih.gov

Molecular Mechanisms of Antiviral Action for Uracil Derivatives

Uracil derivatives employ a variety of molecular mechanisms to exert their antiviral effects, primarily by interfering with the replication of viral genetic material. A principal strategy involves acting as nucleoside analogues that target viral polymerases, such as DNA polymerases, RNA-dependent RNA polymerases, and reverse transcriptases. nih.gov Once these analogues enter an infected cell, they are phosphorylated by host and viral kinases into their triphosphate form. nih.gov This active form is then recognized by viral polymerases and incorporated into the growing viral DNA or RNA strand, which ultimately halts the replication process. nih.gov

Another significant antiviral mechanism is the inhibition of viral genome methylation. nih.gov Many viral genomes encode methyltransferases that "cap" the viral RNA to mimic the host cell's mRNA. This capping process is essential for evading the host's immune system and ensuring the stability and efficient translation of the viral RNA. nih.gov Uracil derivatives can be designed to inhibit these highly conserved methyltransferase enzymes, making them a promising target for broad-spectrum antiviral agents. nih.gov

Beyond direct interference with replication machinery, some uracil-based compounds can disrupt the fundamental building blocks necessary for viral synthesis. Certain derivatives act as inhibitors of enzymes involved in purine (B94841) nucleotide synthesis, such as IMPDH. nih.gov By inhibiting these enzymes, the compounds deplete the intracellular pool of purine nucleotides, thereby starving the virus of the necessary components for replication. nih.gov Furthermore, some uracil derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a different site on the reverse transcriptase enzyme to inhibit its function, as seen with certain 1,6-bis[(benzyloxy)methyl]uracil compounds. nih.gov

Herbicidal and Agricultural Applications

Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition for Herbicide Discovery

Protoporphyrinogen IX oxidase (PPO) is a critical enzyme found in the chloroplasts of plant cells. unl.eduucanr.edu It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), a key precursor molecule in the biosynthesis pathways of both chlorophyll (B73375) (essential for photosynthesis) and heme (vital for electron transfer chains). unl.eduucanr.edu Due to its essential role, PPO has become a major target for the discovery of new herbicides. acs.orgnih.gov

Herbicides that inhibit the PPO enzyme cause the accumulation of PPGIX in the plant cell. This excess PPGIX leaks from its normal pathway and, in the presence of light and oxygen, leads to the rapid formation of highly reactive singlet oxygen. unl.edu These reactive oxygen species cause severe cellular damage through lipid peroxidation, destroying cell membranes. unl.eduucanr.edu The compromised integrity of the membranes leads to the leakage of cellular contents, rapid desiccation, and ultimately, cell death. ucanr.edu This mode of action results in visible symptoms within hours of application, typically appearing as water-soaked lesions that quickly turn necrotic or brown. ucanr.edu

Chemical classes that function as PPO inhibitors include pyrimidindiones, to which this compound belongs. ucanr.edu The development of new PPO-inhibiting herbicides is a key objective in agricultural research, aiming for compounds with improved bioactivity, a broad spectrum of weed control, and safety for major crops. acs.orgresearchgate.net

Design of Pyrido[2,3-d]pyrimidine-2,4-dione−Benzoxazinone Hybrids as Novel PPO Inhibitors

In the quest for more potent and selective herbicides, researchers have designed and synthesized novel hybrid molecules combining different chemical scaffolds known to interact with PPO. One such successful approach involves the creation of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids. researchgate.netacs.orgnih.gov This design strategy aimed to leverage the favorable binding characteristics of both moieties to enhance inhibitory activity against PPO. researchgate.net

A series of these hybrids were synthesized and evaluated for their ability to inhibit tobacco PPO (mtPPO) and for their herbicidal effects. acs.orgnih.gov Several of the synthesized compounds demonstrated promising PPO-inhibiting and herbicidal activities. nih.gov Notably, the compound 11q , identified as 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] acs.orgbenthamscience.comoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, emerged as exceptionally potent. acs.orgnih.gov This molecule, which incorporates the prop-2-yn-1-yl group, exhibited a Kᵢ value of 0.0074 µM against mtPPO, indicating an inhibitory activity approximately six times stronger than the commercial herbicide flumioxazin (B1672886) (Kᵢ = 0.046 µM). researchgate.netacs.org

Greenhouse studies confirmed the high efficacy of compound 11q , which provided excellent, broad-spectrum weed control with both pre- and post-emergence applications at rates comparable to flumioxazin. researchgate.netnih.gov Importantly, it also demonstrated good crop selectivity, showing safety for maize, soybean, peanut, and cotton at application rates of 150 g ai/ha, suggesting its potential for development as a selective herbicide. nih.gov

Inhibitory Activity of PPO Inhibitors Against Tobacco PPO (mtPPO)
CompoundKᵢ (µM)Relative Potency vs. Flumioxazin
Compound 11q0.0074~6 times more active
Flumioxazin0.046Reference

Other Investigated Biological Activities (Mechanistic Explorations)

Studies on Antioxidant and Anti-inflammatory Properties

Derivatives of pyrimidine-2,4(1H,3H)-dione have been the subject of research exploring their potential as antioxidant and anti-inflammatory agents. researchgate.netmdpi.comnih.gov The core pyrimidine structure is a versatile scaffold that allows for modifications to modulate these biological activities. nih.gov

Antioxidant Properties: The antioxidant potential of pyrimidine derivatives has been evaluated using various in vitro models, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method, and the ferric reducing antioxidant power (FRAP) assay. researchgate.netresearchgate.net Studies have shown that certain pyrimidine-2,4-dione analogues can exhibit significant free radical scavenging capabilities. researchgate.net The antioxidant effect is often influenced by the nature of the substituents on the pyrimidine ring; for example, the presence of electron-donating groups has been shown to enhance antioxidant activity. researchgate.netresearchgate.net

Enzyme Inhibition Beyond PPO (e.g., HIV-1 Protease)

While research has explored the role of pyrimidine analogues in various biological activities, their potential as enzyme inhibitors extends beyond polyphenol oxidase (PPO). The core structure of this compound, featuring a pyrimidinedione ring, serves as a scaffold in the design of inhibitors for various critical enzymes, including those associated with the human immunodeficiency virus (HIV).

HIV relies on several key enzymes for its replication, including reverse transcriptase (RT), protease (PR), and integrase (IN). nih.gov The development of inhibitors targeting these enzymes has been a cornerstone of highly active antiretroviral therapy (HAART). nih.govnih.gov Specifically, the pyrimidine-2,4-dione framework has been a subject of investigation for targeting these viral enzymes.

Research into 3-hydroxypyrimidine-2,4-diones (HPDs) has shown their potential as selective inhibitors of HIV reverse transcriptase-associated ribonuclease H (RNase H). nih.gov Certain HPD subtypes have demonstrated inhibition of RNase H in the low micromolar to submicromolar range. nih.gov This work highlights the adaptability of the pyrimidinedione scaffold for achieving selective inhibition against specific viral enzyme functions. nih.gov

The development of HIV-1 protease inhibitors has been a monumental effort in antiviral drug design, transforming HIV into a manageable chronic condition. nih.govyoutube.com Protease inhibitors function by preventing the processing of viral proteins, which is essential for the assembly of mature, infectious virus particles. nih.gov Although direct studies on this compound as an HIV-1 protease inhibitor are not prominent, the general strategy involves designing molecules that fit into the enzyme's active site. youtube.com The propargyl group itself is a key feature in certain inhibitors of other enzymes, such as monoamine oxidase B (MAO-B), where it can contribute to binding within the enzyme's hydrophobic cavity. researchgate.net

Beyond HIV, various substituted pyrimidine and pyrrolopyrimidine derivatives have been synthesized and evaluated as inhibitors for other enzymes, such as dihydrofolate reductase (DHFR) from opportunistic pathogens and colony-stimulating factor 1 receptor (CSF1R), a target in oncology. mdpi.comnih.gov This broad activity underscores the versatility of the pyrimidine core in medicinal chemistry. mdpi.comnih.gov

Compound ClassTarget EnzymeSignificanceReference
3-Hydroxypyrimidine-2,4-diones (HPDs)HIV Reverse Transcriptase-Associated RNase HDemonstrates selective inhibition of a key HIV enzyme function. nih.gov
Propargyl-containing PyrimidinesMonoamine Oxidase B (MAO-B)The propargyl group is crucial for activity in potential treatments for Parkinson's disease. researchgate.net
2,4-Diaminopyrrolo[2,3-d]pyrimidinesDihydrofolate Reductase (DHFR)Shows selective inhibition of pathogen DHFR over the human equivalent. nih.gov
Triazole-Substituted PyrrolopyrimidinesColony-Stimulating Factor 1 Receptor (CSF1R)Identified as potent inhibitors with potential applications in oncology. mdpi.com

Photochemical Properties of Propargylamine-Based Polymers in Biological Contexts

The propargylamine (B41283) group, a key feature of this compound, imparts unique reactivity that can be harnessed in polymer chemistry for biological applications. revmaterialeplastice.rorsc.org Research into the photochemical properties of polymers incorporating propargylamine moieties has revealed complex electron transfer processes that are of interest in various biological contexts. revmaterialeplastice.roindexcopernicus.comresearchgate.net

One area of study involves polymers containing both propargylamine and porphyrin fragments. revmaterialeplastice.roindexcopernicus.comresearchgate.net Porphyrins are known for their photochemical activity, and when combined with propargylamine in a polymer structure, they exhibit distinct behaviors upon irradiation with light. revmaterialeplastice.ro In the presence of an electron acceptor like bromanil (B121756), these polymers facilitate complex photochemical reactions. revmaterialeplastice.roindexcopernicus.comresearchgate.net

Studies using electron paramagnetic resonance to analyze the absorption spectra of these irradiated polymers have elucidated a sequence of electron transfer events. revmaterialeplastice.ro In the long-wavelength part of the spectrum (above 540 nm), a two-step process occurs:

Intramolecular Electron Phototransfer : An electron is transferred from within the polymer molecule to the porphyrin component. revmaterialeplastice.roindexcopernicus.comresearchgate.net

Intermolecular Electron Phototransfer : The electron is then transferred between molecules, moving from the newly formed porphyrin anion radical to a neutral polymer molecule. revmaterialeplastice.roindexcopernicus.comresearchgate.net

This sequence results in the formation of porphyrin-polymer anions and porphyrin-polymer cations. revmaterialeplastice.ro In the absence of light, a subsequent reaction can occur where the electron is transferred from the porphyrin-polymer anion to the bromanil molecule, creating a bromanil-radical anion. revmaterialeplastice.ro These light-induced charge separation and transfer mechanisms are fundamental to applications such as photodynamic therapy and bio-imaging, where controlled reactions triggered by light are required. The presence of double bonds in the amino groups from the propargylamine component, along with the porphyrin and the electron acceptor, promotes the necessary complexation for these reactions to occur. revmaterialeplastice.roindexcopernicus.comresearchgate.net

PropertyDescriptionObserved PhenomenaReference
UV SpectrumAbsorption spectrum of a polyporphyrin containing propargylamine.Characteristic absorption bands at 260, 310, 395, 495, 529, 565, and 620 nm. revmaterialeplastice.ro
Infrared SpectrumVibrational bands indicating key functional groups.Bands at 1600-1610 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H valence vibrations). revmaterialeplastice.ro
Photochemical Reaction (>540 nm)Electron transfer process upon irradiation with light.Intra- and intermolecular electron phototransfer involving porphyrin fragments. revmaterialeplastice.roindexcopernicus.comresearchgate.net
Role of ComponentsFunction of different parts of the polymer system.Propargylamine and porphyrin promote complexation; bromanil acts as an electron acceptor. revmaterialeplastice.roindexcopernicus.comresearchgate.net

Corrosion Inhibition Mechanisms by Pyrimidinone Derivatives on Metal Surfaces

Pyrimidinone derivatives, which form the structural core of this compound, have been extensively studied as effective corrosion inhibitors for various metals, particularly steel and copper, in acidic environments. nih.govsdit.ac.innih.gov The primary mechanism of their protective action is the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. sdit.ac.innih.gov

The adsorption process can occur through two main types of interactions:

Physisorption : This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. nih.gov

Chemisorption : This is a stronger interaction involving the sharing of electrons or coordinate covalent bond formation between the inhibitor and the metal. nih.gov This is often facilitated by the presence of heteroatoms (such as nitrogen and oxygen in the pyrimidinone ring) and π-electrons from multiple bonds, which can be donated to the vacant d-orbitals of the metal atoms. sdit.ac.innih.gov

The effectiveness of pyrimidinone derivatives as corrosion inhibitors depends on several factors, including the inhibitor's concentration, the temperature, and the specific chemical structure of the derivative. nih.gov Studies have shown that as the concentration of the pyrimidinone inhibitor increases, the inhibition efficiency generally increases due to greater surface coverage. nih.gov Polarization studies often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. nih.govekb.eg

The adsorption of these inhibitors on a metal surface typically follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal. ekb.egrsc.org The presence of functional groups containing heteroatoms and aromatic rings in the pyrimidinone structure enhances their ability to adsorb securely onto the metal, providing a stable protective film. sdit.ac.innih.gov

Inhibitor ClassMetalCorrosive MediumInhibition MechanismKey FindingsReference
Pyrimidine-bichalcophene derivativesCopper1 M HNO₃Adsorption, Mixed-type inhibitionInhibition efficiency increases with inhibitor concentration and temperature. nih.gov
Various Pyrimidine derivativesSteelHCl, H₂SO₄Adsorption via heteroatoms and π-electronsForms a protective layer; effectiveness depends on electronic properties of the molecule. sdit.ac.in
Pyrimidinone derivatives (MA-975, MA-978C)CopperNitric AcidAdsorption (Physisorption and Chemisorption)High protection efficiency due to polar groups acting as active adsorption centers. nih.gov
Pyrimidine-2-thione derivativesMild Steel1.0 M H₂SO₄Adsorption, follows Langmuir isothermEffectively hinders the corrosion process by adsorbing on the metal surface. rsc.org

Analytical and Spectroscopic Characterization Methodologies for 1 Prop 2 Yn 1 Yl Pyrimidine 2,4 1h,3h Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione and its derivatives. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected. For instance, the protons of the pyrimidine (B1678525) ring, the methylene (B1212753) group of the propargyl substituent, and the terminal alkyne proton will appear at distinct chemical shifts (δ). scielo.brresearchgate.net The NH proton of the uracil (B121893) ring typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the carbonyl carbons (C2 and C4) of the pyrimidine ring, which are typically found in the downfield region of the spectrum. The carbons of the pyrimidine ring and the propargyl group (methylene and two alkyne carbons) will also have characteristic chemical shifts. scielo.brresearchgate.net

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to make unambiguous assignments of the ¹H and ¹³C signals, especially for more complex derivatives.

Proton (¹H) Typical Chemical Shift (δ, ppm) Multiplicity
Pyrimidine H-67.5 - 7.8Doublet
Pyrimidine H-55.6 - 5.8Doublet
N-CH₂ (Propargyl)4.3 - 4.5Doublet
C≡CH (Alkyne)2.2 - 2.5Triplet
N-H10.5 - 11.5Broad Singlet
Carbon (¹³C) Typical Chemical Shift (δ, ppm)
C4 (Carbonyl)163 - 165
C2 (Carbonyl)150 - 152
C6140 - 142
C5101 - 103
C≡CH (Alkyne)78 - 80
C≡C H (Alkyne)72 - 74
N-CH₂ (Propargyl)35 - 37

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is commonly used to generate intact molecular ions, typically [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodiated molecule), allowing for the confirmation of the molecular mass of the compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. mdpi.commdpi.com This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound. mdpi.com

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by measuring the vibrations of bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. Key vibrations include the N-H stretching of the pyrimidine ring, the C=O stretching of the two carbonyl groups, the C≡C stretching of the alkyne, and the characteristic sharp C-H stretch of the terminal alkyne. researchgate.netmdpi.comnih.gov

Functional Group Typical Wavenumber (cm⁻¹)
N-H Stretch3100 - 3300
C-H Stretch (Alkyne)~3300 (sharp)
C=O Stretch (Carbonyl)1650 - 1720
C=C Stretch (Pyrimidine)1600 - 1650
C≡C Stretch (Alkyne)2100 - 2150 (weak)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net For derivatives of pyrimidine-2,4(1H,3H)-dione, X-ray crystallography can confirm the planarity of the pyrimidine ring and the conformation of the propargyl substituent relative to the ring. It also reveals how the molecules pack in the crystal lattice, which is influenced by hydrogen bonds involving the N-H and C=O groups. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The pyrimidine-2,4(1H,3H)-dione chromophore exhibits characteristic absorption bands in the UV region, which correspond to π → π* and n → π* electronic transitions. mdpi.com The position of the absorption maximum (λ_max) can be influenced by the solvent and the presence of substituents on the pyrimidine ring. This technique is also useful for quantitative analysis, following Beer-Lambert's law. ruc.dk

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation, purification, and assessment of the purity of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample.

Column Chromatography: This technique is widely used for the purification of the compound on a larger scale. A suitable solvent system (eluent) is chosen to separate the desired product from unreacted starting materials and byproducts. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient technique for the final purity assessment of the compound. nih.gov It can also be used for purification on a semi-preparative or preparative scale.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula. A close match between the experimental and calculated values provides strong evidence for the empirical formula of the compound and its purity.

Based on a comprehensive review of the available scientific literature, there are no specific experimental studies or detailed research findings on the use of Electron Paramagnetic Resonance (EPR) spectroscopy for the characterization of radical species derived from this compound.

Therefore, it is not possible to provide the requested content for the section "6.8. Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species," as no published data, such as g-values or hyperfine coupling constants, exist for this specific compound. The strict requirement for detailed research findings and data tables cannot be met due to the absence of relevant research in this specific area.

Future Directions and Emerging Research Avenues for 1 Prop 2 Yn 1 Yl Pyrimidine 2,4 1h,3h Dione Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research will increasingly focus on developing green and sustainable methods for the synthesis of 1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione and its derivatives. Traditional organic syntheses are often criticized for their use of hazardous solvents, high energy consumption, and generation of significant waste. rasayanjournal.co.inkuey.net The principles of green chemistry offer a roadmap for more environmentally benign and efficient synthetic processes. nih.govbenthamdirect.com

Emerging avenues in this area include:

Energy-Efficient Techniques: The adoption of microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.inkuey.netijper.org

Green Solvents and Catalysts: Research into the use of biodegradable ionic liquids or even solvent-free reaction conditions will minimize environmental impact. rasayanjournal.co.in Furthermore, the development of reusable, heterogeneous catalysts can simplify product purification and reduce waste. kuey.netrsc.org

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple reactants combine in a single step enhances efficiency by reducing the number of intermediate purification stages, saving time, resources, and minimizing waste. rasayanjournal.co.in

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability, making them an attractive platform for sustainable production.

Future Synthetic ApproachKey AdvantagesResearch Focus
Microwave/Ultrasound-Assisted SynthesisReduced reaction time, lower energy consumptionOptimization of power and frequency for maximum yield
Solvent-Free or Green Solvent ReactionsMinimal environmental pollution, simplified workupScreening of biodegradable solvents (e.g., ionic liquids, water)
Heterogeneous CatalysisCatalyst recyclability, pure product isolationDevelopment of novel solid-supported catalysts
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste and operational stepsDesigning novel convergent synthetic pathways

Exploration of Advanced Click Chemistry Applications in Diverse Fields

The terminal alkyne of this compound is tailor-made for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry." medscidiscovery.com This reaction's high efficiency, specificity, and biocompatibility have made it a transformative tool. tandfonline.comresearchgate.net While already used for creating compound libraries, future applications are set to become more sophisticated and interdisciplinary. myskinrecipes.com

Future research directions include:

Proteolysis-Targeting Chimeras (PROTACs): The click reaction is an ideal method for linking the uracil-based moiety (as a potential target-binding warhead) to an E3 ligase-recruiting ligand, creating PROTACs. tandfonline.comnih.gov These bifunctional molecules are designed to induce the targeted degradation of disease-causing proteins, offering a powerful therapeutic modality beyond simple inhibition. nih.gov

Bioconjugation and Chemical Biology: Clicking the compound onto biomolecules like proteins, nucleic acids, or carbohydrates will enable the creation of sophisticated probes to study cellular processes in living systems. sigmaaldrich.comrsc.org This includes applications in activity-based protein profiling and molecular imaging. medscidiscovery.com

Advanced Drug Delivery Systems: The molecule can be "clicked" onto nanoparticles, polymers, or dendrimers to create targeted drug delivery vehicles, enhancing therapeutic efficacy while minimizing systemic toxicity. medscidiscovery.com

Diversity-Oriented Clicking (DOC): This concept uses click chemistry to rapidly assemble molecules of extensive diversity and complexity, accelerating the discovery of novel bioactive compounds. tandfonline.com

Integration with Emerging Computational Drug Discovery Paradigms

Future computational approaches will involve:

Generative AI for De Novo Design: AI algorithms can design entirely new molecules based on the this compound scaffold, optimized for multiple properties like binding affinity, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. arabjchem.orgharvard.edu

Predictive Polypharmacology: Computational models can predict the interaction of uracil (B121893) derivatives with a wide range of on- and off-target proteins. This is crucial for anticipating side effects and for identifying opportunities for drug repurposing.

AI-Enhanced Synthesis Prediction: Machine learning tools can predict the most efficient and sustainable synthetic routes for novel derivatives, reducing the time and resources spent on empirical trial-and-error in the lab. acm.org

Integration with High-Throughput Screening Data: ML models can learn from vast datasets generated by high-throughput screening to identify subtle structure-activity relationships and guide the next round of molecular design with greater accuracy. nih.gov

Elucidation of Broader Biological Target Landscapes and Pathway Modulation

While the pyrimidine-2,4-dione core is known to target enzymes involved in nucleic acid synthesis, its potential is far broader. myskinrecipes.comresearchgate.net Many kinase inhibitors, for example, are based on related fused-pyrimidine scaffolds. nih.gov Future research must move beyond conventional targets to uncover new mechanisms of action.

Key emerging research avenues are:

Chemical Proteomics: This powerful technique uses a modified version of the compound as a "bait" to pull down its binding partners from cell lysates. rsc.orgnih.gov By immobilizing a derivative on a solid support, researchers can identify a wide array of interacting proteins, including previously unknown targets. nih.govelsevierpure.com This approach has successfully identified over 30 kinase targets for a related pyrido[2,3-d]pyrimidine (B1209978) inhibitor class. nih.govnih.gov

Phenotypic Screening: Instead of screening against a specific protein target, derivatives can be tested in cell-based assays that measure a complex biological outcome (e.g., cancer cell death, reduction of viral replication). This unbiased approach can reveal unexpected activities and lead to the discovery of novel therapeutic targets.

Pathway Analysis: Once new targets are identified, systems biology approaches can be used to understand how modulating these targets affects broader cellular signaling networks and pathways, providing a more holistic view of the compound's mechanism of action.

Potential Target ClassTherapeutic AreaRationale based on Pyrimidine (B1678525) Scaffold
Protein KinasesOncology, InflammationMany approved kinase inhibitors feature pyrimidine cores. nih.govelsevierpure.com
Viral Polymerases/ProteasesInfectious Disease (e.g., HIV, SARS-CoV-2)Acts as a nucleoside analog to disrupt replication. actascientific.com
Ubiquitin LigasesOncology, NeurodegenerationCan be developed into molecular glues or PROTACs. nih.gov
Metabolic EnzymesMetabolic DisordersUracil is a key metabolite; derivatives can act as enzyme inhibitors. myskinrecipes.com

Application in Functional Materials Science and Polymer Chemistry

The unique combination of a biologically relevant moiety (uracil) and a synthetically versatile handle (alkyne) makes this compound an exciting building block for materials science.

Future research will likely explore:

Bioactive Polymers: The compound can be polymerized or grafted onto existing polymer backbones using click chemistry. This could lead to the development of materials with inherent antimicrobial or anticancer properties for use in medical devices or coatings.

Functional Hydrogels: Incorporation into hydrogel networks could create smart biomaterials for tissue engineering or controlled drug release, where the uracil moiety provides specific biological cues or binding sites.

Surface Modification: Covalently attaching the molecule to surfaces (e.g., silicon wafers, gold nanoparticles, medical implants) via its alkyne group can be used to control surface properties, such as biocompatibility, or to create biosensors. medscidiscovery.comsigmaaldrich.com

Self-Assembling Materials: The hydrogen-bonding capabilities of the uracil ring could be exploited in conjunction with the propargyl group to design complex, self-assembling supramolecular structures.

Deeper Mechanistic Understanding of Molecular Interactions and Reactivity

A profound understanding of how a molecule interacts with its biological target at an atomic level is fundamental for rational drug design. Molecular dynamics (MD) simulations have become an indispensable tool for visualizing and quantifying these interactions over time. frontiersin.orgstanford.edu

Future investigations should focus on:

Advanced MD Simulations: Employing long-timescale MD simulations to study the thermodynamics and kinetics of binding to target proteins. This can reveal the conformational changes that occur upon binding and help explain the molecular basis of the compound's activity. nih.govnih.gov

Hydropathic Interaction Analysis: Using computational tools to analyze the energy of intramolecular and intermolecular interactions can provide a detailed picture of the forces driving protein-ligand recognition and stability. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying reactions or interactions involving electron rearrangement (e.g., with metalloenzymes), QM/MM methods can provide a higher level of accuracy than classical MD simulations.

Structural Biology: Solving the X-ray crystal or cryo-EM structures of the compound bound to its key biological targets will provide invaluable experimental validation for computational models and offer a definitive blueprint for future structure-based drug design efforts.

By pursuing these diverse and interconnected research avenues, the scientific community can unlock the full potential of this compound, transforming it from a versatile chemical intermediate into a cornerstone for next-generation therapeutics, advanced materials, and innovative biological tools.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for preparing 1-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, pyrimidine-2,4(1H,3H)-dione derivatives are often functionalized using propargyl halides or alkynes. describes a related synthesis where chloromethylthiirane reacts with pyrimidine-2,4(1H,3H)-diones to form thietane-substituted analogs via nucleophilic ring-opening and intramolecular substitution . Similarly, alkylation with propargyl groups could be optimized using polar aprotic solvents (e.g., DMF) and base catalysts (e.g., K₂CO₃), as seen in for thieno-pyrimidine-dione derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H NMR : Used to confirm substitution patterns and proton environments. For instance, in , alkylated pyrimidine-diones show distinct methylene proton signals at 4.78–5.21 ppm .
  • HRMS/LCMS : Validates molecular weight and purity (e.g., [M+H]+ peaks in ) .
  • FT-IR : Identifies carbonyl stretches (~1700 cm⁻¹ for pyrimidine-dione rings) .
  • TLC : Monitors reaction progress and purity .

Advanced Research Questions

Q. How can low yields in the synthesis of propargyl-substituted pyrimidine-diones be addressed?

  • Methodology : Low yields (e.g., 40–53% in ) may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst optimization : Use amino acids (e.g., L-proline) as green catalysts () .
  • Temperature control : Reflux conditions improve reaction efficiency () .
  • Purification : Recrystallization with ethyl acetate or column chromatography ( ) .

Q. What structural modifications enhance the biological activity of pyrimidine-dione derivatives?

  • Methodology : Structure-activity relationship (SAR) studies are key. For example:

  • Substituent effects : shows that 1-benzyl derivatives of thieno-pyrimidine-diones exhibit reduced antimicrobial activity compared to non-alkylated analogs, highlighting the importance of position 1 substituents .
  • Heterocyclic integration : Adding thiazole or thieno groups ( ) improves antimicrobial potency .
  • Hydrophilic/lipophilic balance : Bis-pyrimidine-diones with both groups show stability and activity in HIV capsid inhibition ( ) .

Q. How should contradictions in biological activity data be analyzed?

  • Methodology : Contradictions (e.g., varying antimicrobial activity in ) require:

  • Dose-response assays : Confirm IC₅₀/EC₅₀ values across multiple replicates.
  • Cellular toxicity screening : Use cytotoxicity studies (e.g., ’s in vitro models) to rule off-target effects .
  • Computational modeling : Molecular docking (in silico studies in ) can rationalize activity discrepancies .

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1-(Prop-2-yn-1-yl)pyrimidine-2,4(1h,3h)-dione
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1-(Prop-2-yn-1-yl)pyrimidine-2,4(1h,3h)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.